

Geranyl diphosphate structure and chemical properties

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Compound of Interest

Compound Name: Geranyl Diphosphate

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An In-depth Technical Guide to **Geranyl Diphosphate**: Structure, Properties, and Experimental Analysis

Introduction

Geranyl diphosphate (GPP), also known as geranyl pyrophosphate, is a pivotal intermediate in the biosynthesis of a vast and diverse class of natural products known as terpenoids.[1][2] As a C10 isoprenoid, it is formed from the condensation of two five-carbon building blocks and serves as the direct precursor for all monoterpenes and as an intermediate in the formation of larger isoprenoids such as sesquiterpenes, diterpenes, and carotenoids.[3][4] These compounds are essential for various biological functions in plants, including defense, signaling, and as components of essential oils.[2] In other organisms, the isoprenoid pathway is crucial for producing molecules necessary for cell membrane integrity and signaling.[5] This guide provides a comprehensive overview of the structure, chemical properties, biosynthesis, and biological roles of GPP, along with detailed experimental protocols for its study, aimed at researchers, scientists, and drug development professionals.

Structure and Chemical Properties

Geranyl diphosphate is the diphosphate ester of geraniol.[6] The molecule consists of a ten-carbon acyclic hydrocarbon chain derived from two isoprene units, attached to a pyrophosphate group.[4] This diphosphate moiety makes GPP a highly energetic molecule, facilitating its role as a substrate in various enzymatic reactions.[7]

Data Presentation: Chemical and Physical Properties

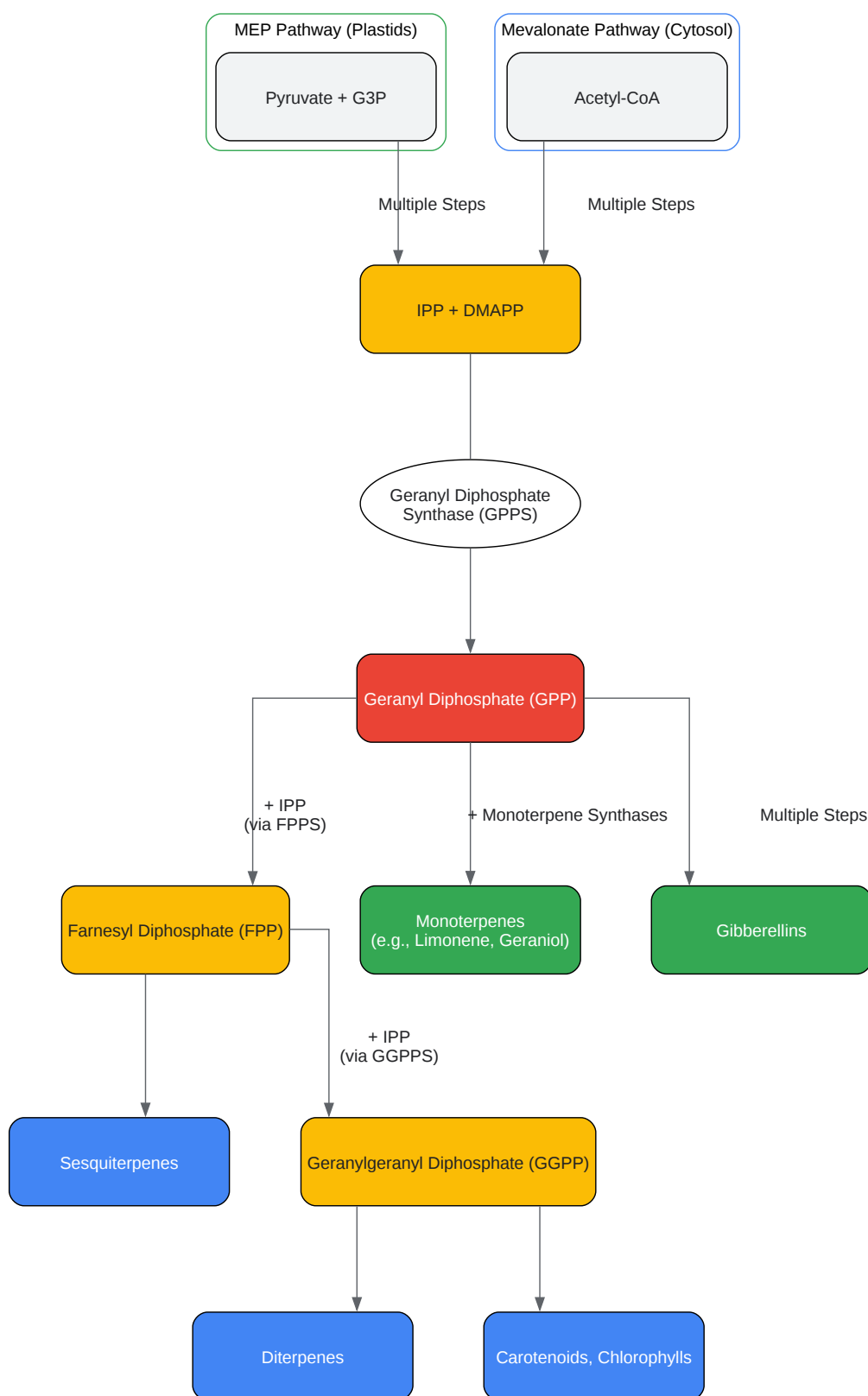
The key chemical and physical properties of **Geranyl Diphosphate** are summarized in the table below.

Property	Value	Reference
IUPAC Name	[(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate	[8]
Synonyms	Geranyl pyrophosphate, GPP	[6][8]
Molecular Formula	C ₁₀ H ₂₀ O ₇ P ₂	[8]
Molecular Weight	314.21 g/mol	[8]
Monoisotopic Mass	314.06842697 Da	[8]
CAS Number	763-10-0	[8]
Physical Description	Solid	[8]
Hydrogen Bond Donors	3	[9]
Hydrogen Bond Acceptors	7	[9]
Storage Temperature	-20 °C or below	[1]

Biosynthesis and Biological Significance

GPP is synthesized from the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[3] Organisms utilize two primary pathways to produce IPP and DMAPP: the mevalonate (MVA) pathway, which operates in the cytosol of eukaryotes, and the non-mevalonate or 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which functions in the plastids of plants and in most bacteria.[1][10]

The direct synthesis of GPP occurs through the condensation of one molecule of DMAPP with one molecule of IPP.[7] This head-to-tail addition is catalyzed by the enzyme **geranyl diphosphate synthase** (GPPS), a type of prenyltransferase.[1][2]



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Fig 1. Biosynthesis of GPP and its role as a key metabolic precursor.

GPP is a critical branch-point intermediate. It is the obligate precursor for the biosynthesis of monoterpenes (C10), which are major components of essential oils and play roles in plant defense and pollinator attraction.[3] Furthermore, the addition of another IPP molecule to GPP by farnesyl diphosphate synthase (FPPS) yields farnesyl diphosphate (FPP, C15), the precursor to sesquiterpenes, sterols, and triterpenes.[5][11] Subsequent additions of IPP lead to geranyl**geranyl diphosphate** (GGPP, C20), the precursor for diterpenes (like gibberellins), carotenoids, and chlorophylls.[3][12] Therefore, the regulation of GPP synthesis is crucial for controlling the flux into these diverse and vital metabolic pathways.[13]

Experimental Protocols

The study of GPP and the enzymes that produce it requires robust experimental methods. Below are detailed protocols for an in vitro enzyme activity assay and for the quantification of GPP from biological tissues.

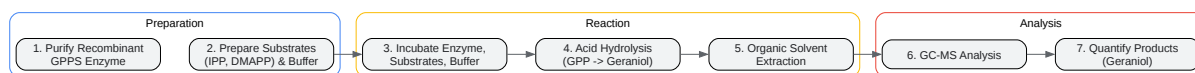
In Vitro Assay for Geranyl Diphosphate Synthase (GPPS) Activity

This protocol describes a common method to measure the catalytic activity of a purified GPPS enzyme by quantifying its product. The diphosphate products are hydrolyzed to their corresponding alcohols for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[3][13]

Methodology:

- Enzyme Preparation:
 - Express the target GPPS enzyme, often with a purification tag (e.g., MBP, His), in a suitable host like *E. coli*. [3]
 - Purify the recombinant protein using affinity chromatography (e.g., amylose resin for MBP-tags). [3]
 - Determine the protein concentration using a standard method (e.g., Bradford assay).
- Reaction Mixture Preparation:

- Prepare a reaction buffer (e.g., 25 mM MOPso, pH 7.0, 10% glycerol, 10 mM MgCl₂, 1 mM DTT).[14]
- Prepare stock solutions of the substrates: dimethylallyl diphosphate (DMAPP) and radiolabeled [4-¹⁴C]isopentenyl diphosphate (IPP) or unlabeled IPP.[14][15]
- Enzymatic Reaction:
 - In a microcentrifuge tube, combine the purified enzyme with the reaction buffer.
 - Initiate the reaction by adding the substrates (e.g., final concentrations of 10 μM DMAPP and 7 μM [4-¹⁴C]IPP). The total reaction volume is typically 100 μL.[14]
 - To prevent evaporation of the volatile products, overlay the aqueous reaction mixture with an organic solvent like pentane or hexane (approx. 1 mL).[14]
 - Incubate the reaction at a controlled temperature (e.g., 31°C) for a set period (e.g., 1-3 hours).[3][14]
- Product Hydrolysis and Extraction:
 - Terminate the reaction and hydrolyze the diphosphate products by adding a small volume of strong acid (e.g., 10 μL of 3 N HCl) and incubating for an additional 20 minutes.[14] This converts GPP to geraniol.
 - Vortex the tube vigorously to partition the resulting terpene alcohols into the organic layer.
 - Centrifuge to separate the phases and carefully collect the upper organic layer.
- GC-MS Analysis:
 - Analyze the organic extract by GC-MS to separate and identify the terpene alcohol products (geraniol, farnesol, etc.).[3]
 - Quantify the products by comparing peak areas to those of authentic standards and using calibration curves.[3] If using radiolabeled IPP, activity can also be measured by radio-gas chromatography.[13]



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Fig 2. Experimental workflow for an in vitro GPPS activity assay.

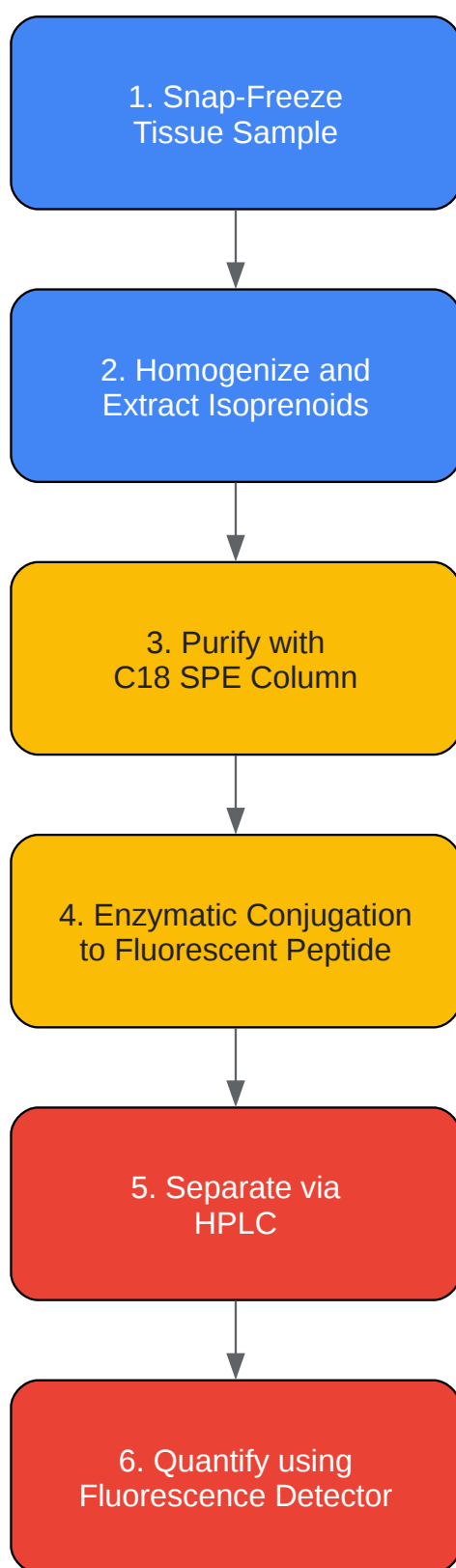
Quantification of GPP in Mammalian Tissues

This protocol provides a sensitive, non-radioactive method for measuring GPP levels in biological samples, which is crucial for studying the effects of drugs that target the isoprenoid pathway. The method involves extraction, purification, and enzymatic conjugation to a fluorescent peptide for HPLC-based quantification.^{[16][17]}

Methodology:

- Sample Collection and Homogenization:
 - Collect tissues and immediately snap-freeze them in liquid nitrogen to quench metabolic activity. Store at -80°C until use.^[16]
 - Homogenize the frozen tissue in an appropriate extraction buffer (e.g., a buffer containing a metal chelator like EDTA to inhibit phosphatases).
- Isoprenoid Extraction:
 - Perform a liquid-liquid extraction to isolate the isoprenoid diphosphates. A common method is a combined homogenization and extraction procedure using organic solvents.^[16]
- Purification by Solid-Phase Extraction (SPE):
 - Purify the crude extract using a C18 SPE column to separate the polar isoprenoid diphosphates from lipids and other nonpolar molecules.^[16]

- Elute the isoprenoid fraction from the column.
- Enzymatic Derivatization:
 - This is the key step for detection. Use the enzyme farnesyl transferase (FTase), which can utilize GPP as a substrate, to conjugate GPP to a fluorescently labeled (e.g., dansylated) peptide.[\[17\]](#) This creates a fluorescent GPP-peptide conjugate.
- HPLC Quantification:
 - Separate the reaction mixture using high-performance liquid chromatography (HPLC) with a fluorescence detector.[\[17\]](#)
 - Quantify the fluorescent GPP-peptide conjugate by comparing its peak area to a standard curve generated with known amounts of GPP. The lower limit of detection can be as low as 5 pg.[\[17\]](#)
 - This method can be adapted to simultaneously measure FPP and GGPP by using their respective transferases (GGTase I).[\[16\]](#)[\[17\]](#)



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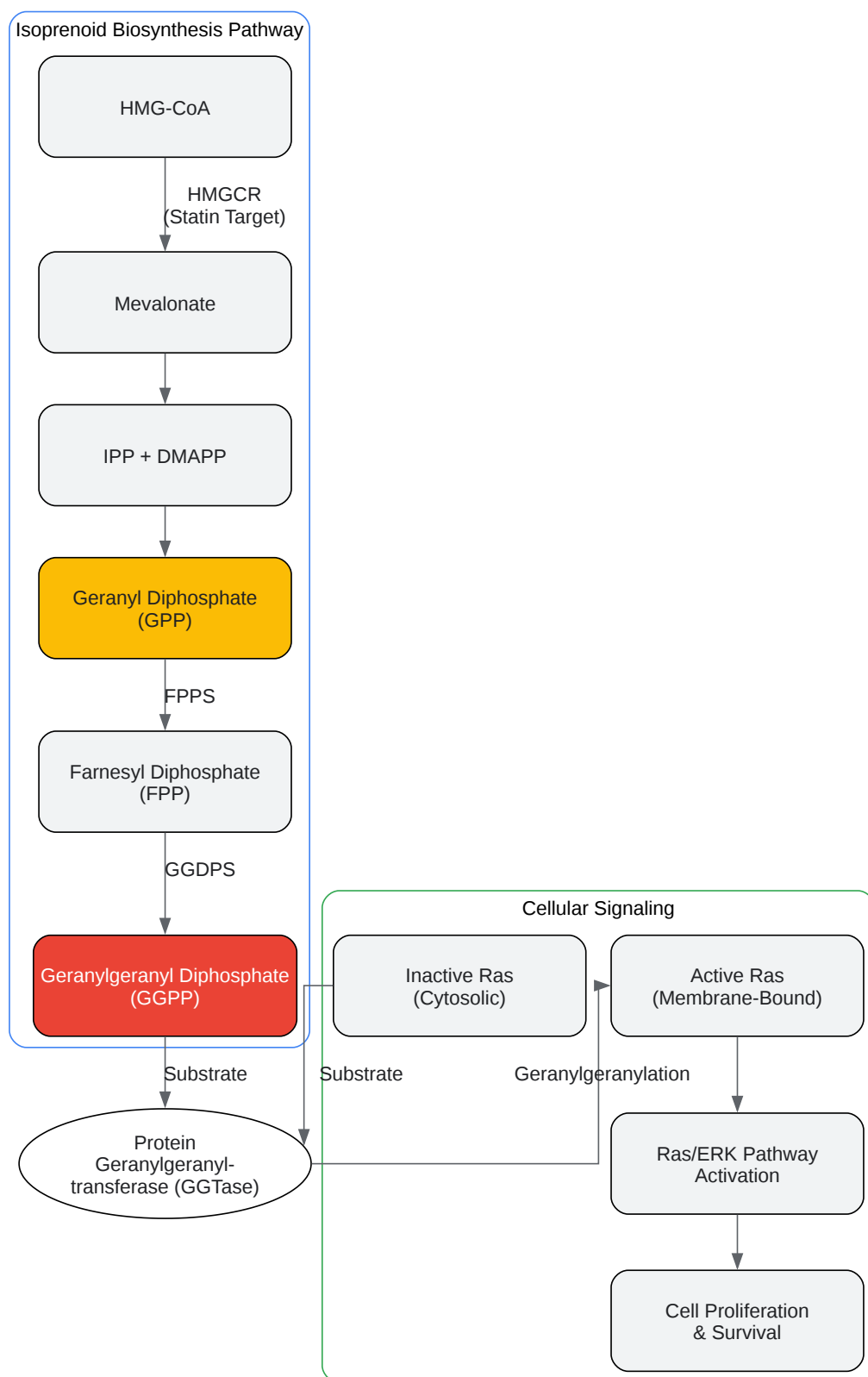
Fig 3. Workflow for GPP quantification in biological tissues.

Involvement in Signaling Pathways

While GPP itself is not a direct signaling molecule, its downstream products are essential for cellular signaling and regulation. The isoprenoid pathway produces FPP and GGPP, which are substrates for post-translational modifications of proteins known as prenylation.^[5]

Geranylgeranylation, the attachment of a geranylgeranyl moiety from GGPP to proteins, is critical for the proper localization and function of many signaling proteins, including members of the Ras superfamily of small GTPases (e.g., Rho, Rac, Ras).^{[5][18]} These proteins are key regulators of cell proliferation, cytoskeletal organization, and intracellular transport.^[5]

For example, the Ras/ERK signaling pathway, which is crucial for cell growth and survival, depends on the proper membrane localization of Ras proteins, a process facilitated by prenylation.^{[5][19]} Therefore, the synthesis of GPP is an upstream and essential step for providing the GGPP necessary for these vital cellular signaling events. Inhibiting the isoprenoid pathway at various stages, including the synthesis of GPP, can disrupt these signaling cascades, a strategy that is being explored for therapeutic purposes, particularly in cancer.^{[18][20]}



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Fig 4. Relationship of GPP biosynthesis to protein prenylation and cell signaling.

Conclusion

Geranyl diphosphate is a cornerstone molecule in the intricate network of terpenoid biosynthesis. Its simple C10 structure belies its profound importance as a gateway to thousands of biologically active compounds. For researchers in biochemistry, natural products, and drug development, a thorough understanding of GPP's chemical properties, its tightly regulated biosynthesis, and its central metabolic role is indispensable. The experimental protocols and conceptual frameworks presented in this guide offer a technical foundation for the continued investigation and exploitation of this pivotal biochemical intermediate.

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